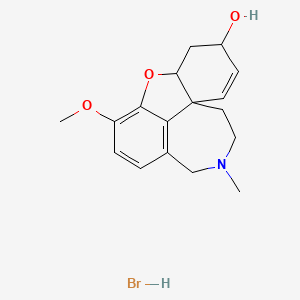

Galantamine Hydrobromide Racemic (15 mg)

Description

Historical Context of Discovery and Isolation

Early Discoveries from Amaryllidaceae Alkaloids

The discovery of galantamine is rooted in the study of ethnobotany and natural product chemistry. Soviet scientists first isolated the alkaloid in the 1950s from the bulbs of the Caucasian snowdrop, Galanthus woronowii, and the common snowdrop, Galanthus nivalis. nih.govdrugbank.com These plants belong to the Amaryllidaceae family, a group known for producing a diverse array of biologically active alkaloids. nih.govwikipedia.org

For centuries, plants containing galantamine have been noted in traditional medicine, particularly in Eastern Europe, for applications related to nerve pain and muscle weakness. However, it was the systematic scientific investigation in the mid-20th century that led to the identification and characterization of galantamine as a distinct chemical entity. Following its initial isolation, researchers found that galantamine could also be extracted from other Amaryllidaceae species, including various types of daffodils (Narcissus), snowflakes (Leucojum aestivum), and the red spider lily (Lycoris radiata). wikipedia.orgnih.gov The natural abundance of galantamine in these sources is relatively low, which historically presented challenges for large-scale extraction and purification. wikipedia.org

| Common Name | Genus | Family |

|---|---|---|

| Common Snowdrop | Galanthus | Amaryllidaceae |

| Daffodil | Narcissus | Amaryllidaceae |

| Summer Snowflake | Leucojum | Amaryllidaceae |

| Red Spider Lily | Lycoris | Amaryllidaceae |

Recognition of Initial Biological Activities

Following its isolation, initial research into galantamine's biological effects focused on its impact on the nervous system. Early studies explored its potential applications in treating neuropathic and paralytic conditions, such as myopathies and post-polio paralysis. drugbank.comnih.gov Researchers also investigated its use as an agent to reverse neuromuscular blockade induced during anesthesia. nih.govdrugbank.com

A pivotal discovery during this early period was the identification of galantamine's activity as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). wikipedia.orgtaylorfrancis.com Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting this enzyme, galantamine increases the concentration and prolongs the action of acetylcholine, a mechanism that underpins its effects on the cholinergic system. drugbank.comwikipedia.org This finding was a significant milestone, shifting the focus of galantamine research and laying the groundwork for its later investigation in other areas of neuropharmacology. drugbank.com Furthermore, it was discovered that galantamine also acts as an allosteric modulator of nicotinic acetylcholine receptors, a dual mechanism of action that distinguishes it from other acetylcholinesterase inhibitors. bioworld.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Complexity and Significance in Natural Product Chemistry

Challenges in Sourcing and Early Synthetic Efforts

The initial source of galantamine was isolation from natural plant sources, primarily from the bulbs of plants in the Amaryllidaceae family, such as the Caucasian snowdrop (Galanthus woronowii) and various daffodil species (Narcissus). rsc.orgnih.govgoogle.com However, this method faces considerable challenges. The concentration of galantamine in these plants is very low, typically in the range of 0.1% to 0.2% of the dry weight, making the extraction process expensive and yielding limited quantities. wikipedia.org The estimated cost in 1996 was as high as $50,000 per kilogram. wikipedia.org Furthermore, reliance on natural sources is subject to seasonal variations, environmental factors, and logistical difficulties, creating an unreliable supply chain for a clinically important drug. nih.govarjunanatural.com

These sourcing challenges underscored the need for a viable chemical synthesis. The biosynthetic pathway, proposed by D. H. R. Barton and coworkers in the early 1960s, suggested that galantamine is derived from the precursor 4'-O-methylnorbelladine via an intramolecular oxidative phenol (B47542) coupling reaction. researchgate.netchim.it This insight paved the way for the first total synthesis of racemic galantamine by Barton in 1962. wikipedia.org This biomimetic approach utilized potassium ferricyanide (B76249) to achieve the key oxidative coupling to form the precursor narwedine, which was then reduced to galantamine. nih.govchim.it While a landmark achievement, the yield of this initial synthesis was exceptionally low at just 1.4%, highlighting the significant synthetic hurdles that needed to be overcome for a commercially practical process. nih.govwikipedia.org

Total Synthesis Approaches

The first total synthesis of (±)-galantamine, accomplished by Barton's group in 1962, represented a pioneering application of biomimetic principles in natural product synthesis. wikipedia.orgchim.it The strategy hinged on an oxidative coupling of a phenol derivative to construct the key spirocyclic dienone structure of narwedine. Racemic narwedine was then reduced using lithium aluminum hydride to afford a mixture of (±)-galantamine and its diastereomer, (±)-epi-galanthamine. chim.it

Following Barton's racemic synthesis, other pioneering efforts focused on accessing the individual enantiomers. In 1976, Kametani and coworkers achieved the resolution of (±)-galantamine using a derivative of tartaric acid as a chiral resolving agent. wikipedia.org A year later, in 1977, Koga's group reported the first enantioselective total synthesis of galantamine, starting from the chiral pool material L-tyrosine. wikipedia.org A key step in Koga's synthesis involved an asymmetric oxidative phenol coupling using a manganese-based oxidant. chim.it These early methodologies established the foundational strategies upon which numerous subsequent syntheses were built. nih.gov

The intramolecular oxidative coupling of phenol derivatives, specifically derivatives of norbelladine (B1215549), has been the most extensively explored method for constructing the tetracyclic core of galantamine. rsc.orgchim.it This reaction mimics the proposed biosynthetic pathway and forges the critical benzylic quaternary spirocenter. rsc.org

Barton's original synthesis employed potassium ferricyanide, K₃Fe(CN)₆, as the oxidant, but the yields were impractically low. nih.gov Significant improvements were later reported. Kametani and coworkers discovered that protecting the para-position of the phenol with a bromine atom and using a lactam instead of an amine significantly enhanced the yield of the desired coupled product. rsc.org Another major advancement came from Kita and coworkers, who found that the hypervalent iodine reagent [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) was a highly effective oxidant for this transformation, affording the tetracyclic product in good yield. rsc.org The industrial-scale synthesis developed by Sanochemia is based on an optimized oxidative phenol coupling using potassium ferricyanide. wikipedia.orgacs.org

Table 1: Key Reagents in Racemic Oxidative Coupling

| Scientist(s) | Oxidizing Agent | Key Feature | Reference |

|---|---|---|---|

| D. H. R. Barton | Potassium Ferricyanide (K₃Fe(CN)₆) | Pioneering biomimetic synthesis; very low yield. | chim.it, nih.gov |

| T. Kametani | Potassium Ferricyanide (K₃Fe(CN)₆) | Increased yield by blocking the phenol's para-position. | rsc.org |

The racemic narwedine produced from these coupling reactions is a crucial intermediate. It can be stereoselectively reduced to (±)-galantamine. rsc.org Subsequently, a resolution step is required to separate the desired (-)-enantiomer from the racemate. rsc.orggoogle.com A particularly efficient method involves a crystallization-induced dynamic resolution of narwedine, which has been implemented on an industrial scale. rsc.orgresearchgate.net Finally, the galantamine base is treated with hydrobromic acid to furnish galantamine hydrobromide. google.comgoogle.com

In the quest for more sustainable and efficient synthetic methods, chemoenzymatic approaches have emerged as a powerful strategy. researchgate.net These routes combine the versatility of traditional organic chemistry with the high selectivity of biocatalysis. researchgate.net

A notable chemoenzymatic synthesis of galantamine was developed by Saladino and coworkers. rsc.org This approach utilizes the enzyme laccase from the fungus Trametes versicolor, in conjunction with the redox mediator 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to perform the critical para-ortho oxidative radical coupling of a norbelladine derivative. rsc.orgnih.govresearchgate.net This enzymatic reaction is performed under mild conditions using oxygen from the air as the primary oxidant. rsc.org

Reflecting a modern trend towards greener and more sustainable chemical manufacturing, electrosynthesis has been successfully applied to the total synthesis of galantamine. rsc.orgresearchgate.net This technique uses electrical current to drive the key oxidative coupling reaction, thereby avoiding the need for stoichiometric chemical oxidants, which are often toxic and generate significant waste. researchgate.netresearchgate.net

In 2022, two independent reports on the electrochemical synthesis of galantamine were published nearly simultaneously by groups including Wirth, Opatz, and Waldvogel. rsc.org These syntheses feature an anodic aryl-aryl coupling as the pivotal step. rsc.org In one approach, the substrate was synthesized from D-tyrosine and methyl gallate. rsc.org The electrolysis parameters were carefully screened and optimized, with further improvements achieved by implementing the reaction in a flow electrochemical setup. rsc.org This successful application of anodic oxidative coupling for the first time in the total synthesis of (-)-galantamine offers a promising and sustainable alternative to traditional methods. researchgate.net

Transition metal catalysis has revolutionized modern organic synthesis, and its application to the construction of galantamine's complex architecture represents a significant departure from the classic oxidative coupling paradigm. rsc.org These methods have provided novel strategies for forming the key carbon-carbon and carbon-heteroatom bonds within the tetracyclic framework. nih.gov

A major breakthrough was the asymmetric total synthesis of (-)-galantamine reported by Trost and Toste in 2000. rsc.orgwikipedia.org This was the first synthesis that did not rely on an oxidative phenol coupling to create the benzylic quaternary center. rsc.org Their strategy employed a sequence of two palladium-catalyzed reactions: an asymmetric allylic alkylation (AAA) to set the key stereochemistry, followed by an intramolecular Heck reaction to construct the dihydrofuran ring of the galantamine core. rsc.orgnih.gov

Other transition metal-catalyzed reactions have also been successfully incorporated into galantamine syntheses. nih.govacs.org Brown and coworkers utilized an enyne ring-closing metathesis (RCM) reaction, catalyzed by a Grubbs' catalyst, to form a key diene intermediate. rsc.org Their synthesis also featured an intramolecular Heck reaction for a later cyclization. rsc.orgnih.gov Furthermore, an efficient ruthenium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution was reported by Zhou and Xie, showcasing another powerful application of transition metal catalysis in this field. rsc.org

Table 2: Key Transition Metal-Catalyzed Reactions in Galantamine Synthesis

| Scientist(s) | Key Reaction(s) | Metal Catalyst | Reference |

|---|---|---|---|

| B. M. Trost | Asymmetric Allylic Alkylation (AAA), Intramolecular Heck Reaction | Palladium (Pd) | rsc.org, nih.gov |

| R. C. D. Brown | Enyne Ring-Closing Metathesis (RCM), Intramolecular Heck Reaction | Ruthenium (Ru), Palladium (Pd) | nih.gov, rsc.org |

Transition Metal Catalyzed Reactions in Galantamine Synthesis

Heck Reaction Applications

The intramolecular Heck reaction has become a cornerstone in the synthesis of galantamine, offering a powerful method for constructing the critical C4a quaternary stereocenter. rsc.org This transition metal-catalyzed reaction has been employed in numerous total syntheses since it was first applied, breaking from the traditional reliance on oxidative phenol coupling. rsc.org

Pioneering work by Trost and Toste demonstrated the utility of a palladium-catalyzed intramolecular Heck reaction to form the dihydrofuran ring of the galantamine core. wikipedia.org Their asymmetric synthesis involved an initial palladium-catalyzed asymmetric allylic alkylation (AAA) to set the stereochemistry, followed by the key intramolecular Heck cyclization. rsc.orgnih.gov This approach successfully created the vicinal stereocenters with high enantioselectivity. rsc.org Similarly, Guillou and Thal reported an efficient synthesis of (±)-galantamine where a palladium-catalyzed intramolecular Heck cyclization of an ester intermediate afforded the core tricyclic compound in 67% yield. rsc.org

Later syntheses have built upon these foundations. The combination of an enyne ring-closing metathesis (RCM) with an intramolecular Heck cyclization has been utilized to generate the key tricyclic intermediate. rsc.org Another variation involves a reductive Heck cyclization, which has been applied in the asymmetric total synthesis of (-)-galantamine. nih.govchim.it

Table 1: Selected Heck Reaction Applications in Galantamine Synthesis

| Researchers | Key Reaction Steps | Catalyst/Reagents | Outcome/Yield | Reference |

| Trost & Toste | Asymmetric Allylic Alkylation (AAA) followed by intramolecular Heck reaction. | Palladium catalyst, chiral ligand. | Forms key vicinal stereocenters with 88% enantiomeric excess (ee). | rsc.org |

| Guillou & Thal | Intramolecular Heck cyclization of an ester. | Palladium catalyst. | Afforded tricyclic compound in 67% yield. | rsc.org |

| Brown | Enyne Ring-Closing Metathesis (RCM) followed by intramolecular Heck cyclization. | Grubbs' first-generation catalyst, then Pd catalyst. | Formation of the tricyclic core. | rsc.org |

| Zhou & Xie | Dynamic kinetic resolution and intramolecular reductive Heck cyclization. | Ruthenium catalyst, then Palladium catalyst. | Asymmetric total synthesis of (-)-galantamine. | rsc.orgnih.govchim.it |

Cycloaddition Reactions

Cycloaddition reactions provide an effective pathway to assemble the core ring system of galantamine. A notable strategy is the Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition of a 1-ene-vinylcyclopropane with carbon monoxide (CO). rsc.orgnih.govresearchgate.net This method efficiently constructs the cis-hydrodibenzofuran skeleton, a key structural component of galantamine. rsc.orgnih.gov

In this approach, developed by Yu and coworkers, a substituted vinylcyclopropane (B126155) substrate reacts under an atmosphere of CO gas. rsc.org The Rhodium(I) catalyst facilitates a cascade reaction that cleaves the strained cyclopropane (B1198618) ring and incorporates the CO molecule to form the desired tricyclic cis-hydrodibenzofuran product. rsc.orgresearchgate.net This key intermediate can then be converted through several steps into an aldehyde, which serves as a precursor for the final stages of the galantamine synthesis. rsc.org This strategy was successfully applied to the formal synthesis of (±)-galantamine. rsc.orgnih.gov Other cycloaddition approaches, such as the intramolecular Diels-Alder reaction, have also been explored for constructing the galantamine framework. chim.itresearchgate.net

Table 2: Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition for Galantamine Core

| Reaction Type | Substrates | Catalyst | Key Intermediate Formed | Reference |

| [(3 + 2) + 1] Cycloaddition | 1-ene-vinylcyclopropane, Carbon Monoxide (CO) | Rhodium(I) complex | cis-hydrodibenzofuran skeleton | rsc.orgnih.govresearchgate.net |

Carbonylative Annulation

Modern synthetic approaches have incorporated carbonylative annulation reactions to build the galantamine skeleton efficiently. Zhao and coworkers developed a palladium-catalyzed carbonylative cascade annulation as part of a two-phase formal total synthesis of galantamine. rsc.org This reaction serves to generate the tetracyclic skeleton early in the synthetic sequence. rsc.org The process is followed by a regioselective intramolecular oxidative lactamization to complete the core structure. rsc.org This olefin carbonylative annulation strategy represents a highly efficient method for constructing the complex ring system from simpler precursors. rsc.org

Rearrangement Reactions in Synthesis

Intramolecular rearrangement reactions are powerful tools for constructing sterically congested quaternary centers, a key structural challenge in galantamine synthesis. rsc.orgresearchgate.net These reactions can transfer chirality from a less hindered stereocenter to the desired quaternary carbon with high fidelity. rsc.orgresearchgate.net

Claisen Rearrangements

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, and its variants have been successfully applied to the synthesis of galantamine. organic-chemistry.orgyoutube.com These reactions are particularly useful for forming carbon-carbon bonds and setting stereochemistry.

Johnson-Claisen Rearrangement: In 2022, Bisai and coworkers reported an asymmetric total synthesis of several Amaryllidaceae alkaloids, including (−)-galantamine, that utilized a Johnson-Claisen rearrangement. rsc.org

Eschenmoser-Claisen Rearrangement: A dearomative Eschenmoser-Claisen rearrangement was a key step in a formal synthesis reported by Li. rsc.org This reaction converted an alcohol intermediate into an amide containing the required quaternary center in a 78% yield. rsc.orgresearchgate.net

These applications highlight the versatility of the Claisen rearrangement in creating complex molecular architectures. rsc.orgprinceton.edu

Alkylation Reactions in Complex Molecule Construction

Alkylation is a fundamental carbon-carbon bond-forming reaction that has been applied in various ways to construct the galantamine molecule. rsc.orgresearchgate.net

A key example is the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction, which was a critical part of Trost's enantioselective synthesis of (−)-galantamine. rsc.orgnih.gov In this strategy, the AAA reaction between an allylic carbonate and 2-bromovanillin was used to create a chiral aryl ether, establishing a crucial stereocenter early in the synthesis. rsc.org

Another powerful approach is intramolecular phenol alkylation, which was featured in a synthesis of racemic narwedine, a precursor to galantamine, by Magnus. chim.itacs.org This key step was used to construct the all-carbon quaternary center, demonstrating an alternative to transition metal-catalyzed methods for this challenging transformation. rsc.orgchim.it

Radical Cyclization Approaches

Radical cyclization represents a modern approach to constructing complex molecular architectures like that of galantamine. These strategies leverage the formation of highly reactive radical species to initiate intramolecular ring-closing reactions, often leading to the efficient assembly of core heterocyclic systems.

One notable application of this strategy in the context of galantamine synthesis was demonstrated by Yu and colleagues. rsc.org Their formal total synthesis utilized a key Rh-catalyzed [(3 + 2) + 1] cycloaddition to generate a tricyclic cis-hydrodibenzofuran product. rsc.org This intermediate was then converted in several steps to an aldehyde. A crucial step in this sequence involved a radical oxidation to transform the aldehyde into an amide, which is a precursor to the tetracyclic core of galantamine. rsc.org This transformation sets the stage for the final ring closure to complete the galantamine skeleton. rsc.org

Another approach involves the use of sulfanyl (B85325) radical addition-cyclization of dienes connected with hydroximates. While not directly applied in a completed total synthesis of galantamine itself, this method demonstrates the principle of using radical reactions to form substituted γ-lactones, which are structural motifs present in various natural products. nih.gov The process involves treating a diene-hydroximates substrate with thiophenol and AIBN to induce cyclization into cyclic hydroximates, which can then be hydrolyzed to the corresponding lactones. nih.gov

| Radical Cyclization Approach | Key Reaction | Reagents/Conditions | Outcome | Reference |

| Yu's Formal Synthesis | Radical Oxidation | Aldehyde to Amide | Formation of a key intermediate for Pictet-Spengler cyclization | rsc.org |

| General Lactone Synthesis | Sulfanyl Radical Addition-Cyclization | Thiophenol, AIBN | Construction of α,β-disubstituted γ-lactones | nih.gov |

Stereoselective Synthesis of Galantamine

Achieving the correct stereochemistry is paramount in the synthesis of (-)-galantamine. Various stereoselective methods have been developed to control the formation of the chiral centers in the molecule.

Asymmetric reduction of a ketone precursor, typically narwedine or a derivative, is a critical step in many syntheses of galantamine to set the stereochemistry of the hydroxyl group.

A widely adopted and highly effective method is the use of L-selectride as a stereoselective reducing agent. rsc.orgwikipedia.org This reagent preferentially delivers a hydride from a specific face of the ketone in (-)-narwedine, leading to the formation of (-)-galantamine with the correct S-configuration at the alcohol center. wikipedia.org The steric bulk of the L-selectride and the conformation of the tetracyclic system, which shields one face from attack, contribute to the high stereoselectivity of this reduction. wikipedia.org This method is crucial for the industrial-scale synthesis of (-)-galantamine. rsc.org

Another powerful strategy involves the use of transition metal-catalyzed asymmetric hydrogenation through a process known as dynamic kinetic resolution (DKR). In a synthesis reported by Zhou and Xie, a racemic α-aryloxy cyclic ketone was subjected to asymmetric hydrogenation using a ruthenium catalyst. rsc.orgnih.gov This DKR process simultaneously racemizes the starting material and selectively hydrogenates one enantiomer, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product. rsc.orgnih.gov This approach efficiently established the oxygenated stereocenter of a key intermediate en route to (-)-galantamine. rsc.org

| Method | Precursor | Key Reagent/Catalyst | Product | Key Feature | Reference(s) |

| Stereoselective Ketone Reduction | (-)-Narwedine | L-selectride | (-)-Galantamine | High diastereoselectivity due to steric hindrance | rsc.orgwikipedia.org |

| Dynamic Kinetic Resolution | Racemic α-aryloxy cyclic ketone | Ruthenium catalyst | Enantioenriched alcohol intermediate | Efficient conversion of a racemate to a single enantiomer | rsc.orgnih.gov |

| Biocatalysis | Galanthamine precursors | Enzymes | Chiral intermediates | High selectivity of enzymatic reactions | wikipedia.org |

Asymmetric Michael (or conjugate) additions are powerful carbon-carbon bond-forming reactions used to create chiral centers. In the context of galantamine synthesis, this strategy has been employed to construct the all-carbon quaternary stereocenter.

A synthesis reported by Fan utilized an organocatalyzed asymmetric intermolecular Michael addition as a key step. chim.it This reaction was followed by a ketone-ester condensation and a Pictet-Spengler reaction to complete the tetracyclic framework of (-)-galantamine. chim.it

Jia and colleagues developed a catalytic asymmetric total synthesis that features an enantioselective conjugate addition of a 3-alkyl-substituted benzofuranone to methyl vinyl ketone. nih.gov This reaction was catalyzed by a Scandium(III)/N,N'-dioxide complex and was instrumental in constructing the chiral quaternary carbon center with high enantioselectivity. nih.gov This approach, combined with a palladium-catalyzed intramolecular Larock annulation to form the benzofuran (B130515) core, represents a novel strategy for accessing (-)-galantamine and its analogues. nih.gov

| Synthetic Approach | Key Reaction | Catalyst/Reagent | Key Intermediate Formed | Reference(s) |

| Fan's Synthesis | Organocatalyzed Asymmetric Michael Addition | Organocatalyst | Chiral intermediate for Pictet-Spengler reaction | chim.it |

| Jia's Synthesis | Enantioselective Conjugate Addition | Sc(III)/N,N'-dioxide complex | Intermediate with a chiral quaternary carbon center | nih.gov |

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform challenging chemical transformations. Microbial dihydroxylation is a prime example, used to introduce stereochemically defined hydroxyl groups onto aromatic rings.

Hudlicky and coworkers reported a ten-step chemoenzymatic synthesis of ent-galantamine (the unnatural enantiomer) starting from phenethyl acetate. researchgate.net The key step in this synthesis is the microbial dihydroxylation of a bromobenzene (B47551) derivative. rsc.orgresearchgate.net This enzymatic oxidation, often using a strain of E. coli engineered with toluene (B28343) dioxygenase, creates a cis-dihydrodiol from the aromatic ring. This chiral diol is a versatile intermediate that can be elaborated through further chemical steps, including a Heck reaction, to construct the core structure of galantamine. rsc.orgresearchgate.net This approach showcases the power of combining biocatalysis with traditional organic synthesis to access complex chiral molecules. researchgate.net

| Synthetic Route | Key Reaction | Enzyme/Organism | Substrate | Product | Reference(s) |

| Hudlicky's Synthesis | Microbial Dihydroxylation | Toluene dioxygenase (in E. coli) | Bromobenzene derivative | Chiral cis-dihydrodiol intermediate | rsc.orgresearchgate.net |

Resolution of Racemic Galantamine Intermediates and Final Product

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For galantamine, resolution of the precursor narwedine is a highly efficient and industrially significant process.

The resolution of racemic narwedine is a notable example of a crystallization-induced dynamic chiral transformation. rsc.org This process is highly efficient because it allows for the conversion of the unwanted enantiomer into the desired one in solution, ultimately enabling a theoretical yield of 100% for the desired enantiomer.

The process, pioneered by Shieh and Carlson, relies on the fact that racemic narwedine can be epimerized at the carbon alpha to the ketone via a retro-Michael/Michael addition sequence in the presence of a base. wikipedia.orgchim.it When a solution of racemic narwedine is seeded with a crystal of pure (-)-narwedine, the (-)-narwedine begins to crystallize out of solution. chim.it According to Le Chatelier's principle, this removal of (-)-narwedine from the equilibrium shifts the balance in the solution, causing the (+)-narwedine to epimerize into (-)-narwedine to replenish what was lost. acs.org This newly formed (-)-narwedine then crystallizes, continuing the cycle. This autocatalytic process allows for the conversion of a racemic mixture into a single enantiomer on a large scale. rsc.orgchim.it For instance, converting 10 g of (±)-narwedine can yield 9.02 g of (−)-narwedine in just two cycles. rsc.org This method is a cornerstone of the industrial production of (-)-galantamine. rsc.org

| Process | Substrate | Key Feature | Mechanism | Outcome | Reference(s) |

| Crystallization-Induced Dynamic Resolution | (±)-Narwedine | Autocatalytic resolution; seeding with (-)-narwedine | Base-catalyzed epimerization via retro-Michael/Michael addition | High-yield conversion of racemate to (-)-Narwedine | rsc.orgwikipedia.orgchim.itacs.org |

Chemical Resolution Techniques (e.g., Tartaric Acid Derivatives)

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of enantiomerically pure compounds like (-)-galantamine. One of the most established and widely used methods is chemical resolution through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, often an acid or a base. wikipedia.orglibretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by methods like crystallization. wikipedia.org

In the context of galantamine, which is a basic compound, chiral acids are employed as resolving agents. libretexts.org Derivatives of tartaric acid have proven to be particularly effective for this purpose. wikipedia.orgchemeurope.com For instance, Kametani and coworkers successfully obtained both enantiomers of galantamine in 1976 by using a tartaric acid derivative as the chiral resolving agent. wikipedia.orgchemeurope.com

A more recent and scalable approach was reported by Bandichhor and colleagues. They utilized (+)-di-p-tolyl tartaric acid ((+)-DPTTA) to resolve racemic galantamine. rsc.org This process yielded the desired (-)-galantamine with a high purity of 99.91% and a good yield of 70% based on the available enantiomer in the racemic mixture. rsc.org The choice of resolving agent is crucial, as the efficiency of the separation depends on the difference in solubility between the two diastereomeric salts formed. wikipedia.org The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched amine. wikipedia.org

The selection of the appropriate tartaric acid derivative and the optimization of crystallization conditions, including the choice of solvent, are key factors in achieving a successful and efficient resolution. nih.gov For example, the resolution of racemic N-methylamphetamine has been studied using 2R,3R-tartaric acid (TA), O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA), and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), demonstrating that DBTA and DPTTA are more effective resolving agents than TA for this specific compound. nih.gov

Table 1: Examples of Tartaric Acid Derivatives in Chemical Resolution

| Resolving Agent | Racemic Compound | Key Finding | Reference |

|---|---|---|---|

| Tartaric Acid Derivative | Galantamine | Successful resolution of both enantiomers. | wikipedia.orgchemeurope.com |

| (+)-Di-p-tolyl tartaric acid ((+)-DPTTA) | Galantamine | Achieved 99.91% chiral purity and 70% yield. | rsc.org |

| (2R,3R)-Tartaric Acid (TA) | N-methylamphetamine | Less effective compared to its derivatives for this specific resolution. | nih.gov |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | N-methylamphetamine | Efficient resolving agent. | nih.gov |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Efficient resolving agent. | nih.gov |

Spontaneous Resolution Phenomena

Spontaneous resolution is a less common but fascinating method for separating enantiomers where a racemic solution crystallizes into a mixture of enantiopure crystals of each enantiomer. wikipedia.org This phenomenon, famously first observed by Louis Pasteur with sodium ammonium (B1175870) tartrate, occurs in a small percentage of racemates, estimated to be around 5-10%. wikipedia.org

In the context of galantamine synthesis, a related and highly effective process known as crystallization-induced dynamic resolution has been pivotal. This was notably demonstrated by Shieh and Carlson in 1994 with narwedine, a precursor to galantamine. wikipedia.orgchemeurope.com They discovered that by treating racemic narwedine with a catalytic amount of (+)-galantamine, a spontaneous resolution occurred, yielding (-)-narwedine in 76% yield. wikipedia.org This process is possible because narwedine forms a racemic conglomerate, which is a mechanical mixture of crystals of the two enantiomers, allowing for their separation by crystallization. wikipedia.org

The underlying mechanism of this resolution was further investigated and it was found that the presence of a small amount of unoxidized (-)-galantamine could induce the crystallization of (+)-narwedine. rsc.org A key development in this area was a reproducible procedure for the crystallization-induced chiral transformation of racemic narwedine to enantiomerically pure (-)-narwedine on a large scale (up to 7 kg) using a catalytic amount of seed crystals of (-)-narwedine. rsc.org This dynamic resolution is particularly advantageous as it can theoretically convert the entire racemic mixture into the desired enantiomer, overcoming the 50% yield limitation of classical resolution.

Industrial Scale Synthetic Process Development

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including cost-effectiveness, safety, and environmental impact. The initial synthesis of galantamine by Barton, which involved an oxidative phenol coupling reaction, had a very low yield of only 1.4%, making it unsuitable for industrial production. wikipedia.orgnih.gov Over several decades, significant efforts were made to optimize this key step.

Table 2: Comparison of Key Industrial Scale Galantamine Synthesis Parameters

| Process/Researcher | Key Feature | Overall Yield | Scale | Reference |

|---|---|---|---|---|

| D. H. R. Barton (1962) | Initial synthesis via oxidative coupling | 1.4% | Laboratory | wikipedia.org |

| Sanochemia (Jordis, 1999) | Based on Carrol chemistry and Shieh/Carlson resolution | 12.4% | Multikilogram | wikipedia.orgacs.org |

| Bandichhor et al. (2008) | Alternative route via Kametani's intermediate with chemical resolution | 9% | Decagram | rsc.org |

| Laccase/TEMPO mediated synthesis | Environmentally friendly oxidative coupling | 34% (for intermediate) | Laboratory | nih.gov |

Biosynthetic Pathways of Galantamine

Origins within Amaryllidaceae Alkaloid Biosynthesis

The biosynthetic pathway of galantamine is deeply rooted in the broader context of Amaryllidaceae alkaloid (AA) biosynthesis. nih.gov These alkaloids are a structurally diverse group of specialized metabolites, with over 650 identified compounds, predominantly found in the Amaryllidaceae plant family. nih.govresearchgate.net Despite their structural variety, these alkaloids share a common biosynthetic origin, underscoring a conserved evolutionary pathway. frontiersin.org The journey to galantamine and its relatives begins with fundamental amino acid precursors and proceeds through a series of enzymatic reactions that construct the characteristic carbon skeletons of these compounds. nih.gov The biosynthesis of AAs, including galantamine, involves a sequence of biochemical transformations such as oxidation, reduction, hydroxylation, methylation, and, most critically, phenol-phenol coupling. nih.gov

Identification of Key Precursors (e.g., Norbelladine (B1215549), 4′-O-methylnorbelladine)

The cornerstone of Amaryllidaceae alkaloid biosynthesis is the formation of the precursor molecule, norbelladine. nih.gov This pivotal intermediate is synthesized from the amino acids L-phenylalanine and L-tyrosine. nih.gov L-phenylalanine provides the catechol portion of norbelladine, likely through intermediates like trans-cinnamic acid and 3,4-dihydroxybenzaldehyde (B13553). nih.gov Concurrently, L-tyrosine is converted to tyramine (B21549) via tyrosine decarboxylase. nih.gov The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms a Schiff base, which is then reduced to yield norbelladine. frontiersin.orgnih.gov

Norbelladine itself is a branching point. For the synthesis of galantamine, the next crucial step is the O-methylation of norbelladine to form 4′-O-methylnorbelladine (4OMN). nih.govoup.com This reaction is catalyzed by the enzyme norbelladine 4′-O-methyltransferase (N4OMT). nih.govresearchgate.net The formation of 4OMN is a critical prerequisite for the subsequent intramolecular oxidative coupling reaction that defines the galantamine-type skeleton. oup.com Radiotracer studies have confirmed that 4OMN is a universal substrate for the biosynthesis of various Amaryllidaceae alkaloids, including galantamine. nih.gov

Table 1: Key Precursors in Galantamine Biosynthesis

| Precursor | Description | Source Amino Acids |

|---|---|---|

| Norbelladine | The foundational alkaloid precursor in the Amaryllidaceae family. | L-Phenylalanine and L-Tyrosine |

| 4′-O-methylnorbelladine (4OMN) | The methylated derivative of norbelladine that serves as the direct substrate for oxidative coupling leading to the galantamine scaffold. | Derived from Norbelladine |

Enzymatic Catalysis in Biosynthesis (e.g., Cytochrome P450 Enzymes)

The transformation of linear precursors into the complex polycyclic structure of galantamine is orchestrated by a series of highly specific enzymes. Among the most critical are the cytochrome P450 (CYP450) enzymes, which are versatile monooxygenases involved in a wide array of metabolic processes in plants. mdpi.com In galantamine biosynthesis, CYP450 enzymes catalyze the pivotal oxidative coupling reaction. frontiersin.orgfrontiersin.org

Specifically, a member of the CYP96T subfamily, NtCYP96T6, has been identified as the enzyme responsible for the para-ortho' oxidative coupling of 4OMN, which is the key step in forming the galantamine skeleton. frontiersin.orgnih.gov This regioselective coupling is a defining feature of the galantamine biosynthetic branch. Other CYP96T enzymes, such as CYP96T1, catalyze different coupling regiochemistries (para-para'), leading to other classes of Amaryllidaceae alkaloids like haemanthamine, highlighting the role of these enzymes in diversifying the alkaloid structures from a common precursor. frontiersin.orgnih.gov The evolution of these specialized CYP450s has been a crucial factor in the chemical diversity observed within the Amaryllidaceae family. frontiersin.org

Phenolic Oxidative Coupling Mechanisms in Vivo

The central event in the construction of the galantamine core is the intramolecular phenolic oxidative coupling of 4′-O-methylnorbelladine. rsc.org This reaction involves the formation of a carbon-carbon bond between the two aromatic rings of the precursor. The proposed mechanism, supported by biomimetic synthesis, involves the oxidation of the phenolic group on the 4'-O-methylated ring of 4OMN. rsc.org

In vivo, this is catalyzed by the cytochrome P450 enzyme NtCYP96T6. frontiersin.org The enzyme facilitates a para-ortho' coupling, linking the carbon atom para to the hydroxyl group of one ring to the carbon atom ortho to the methoxy (B1213986) group of the other ring. rsc.orgnih.gov This coupling event generates a dienone intermediate. Following the C-C bond formation, a spontaneous intramolecular oxa-Michael addition of the remaining phenolic hydroxyl group to the newly formed dienone system occurs, creating the characteristic dihydrobenzofuran ring system of the galantamine scaffold and resulting in the formation of N-demethylnarwedine. rsc.org This elegant cascade of reactions efficiently assembles the complex tetracyclic core of galantamine from a linear precursor.

Late-Stage Biosynthetic Modifications (Methylation, Reduction)

Following the formation of the core galantamine skeleton in the form of N-demethylnarwedine, a few final enzymatic modifications are required to produce the mature galantamine molecule. These late-stage modifications involve reduction and methylation. rsc.orgfrontiersin.org

The keto group of N-demethylnarwedine is reduced to a hydroxyl group, yielding N-demethylgalanthamine. nih.gov This reduction step is catalyzed by a reductase enzyme. frontiersin.orgnih.gov The final step in the biosynthetic pathway is the N-methylation of N-demethylgalanthamine to produce galantamine. rsc.orgnih.gov This reaction is catalyzed by an N-methyltransferase (NMT), specifically NtNMT1, which transfers a methyl group to the secondary amine, completing the biosynthesis of galantamine. frontiersin.orgnih.gov These late-stage modifications are crucial for the final structure and biological activity of the alkaloid.

Table 2: Enzymes Involved in Late-Stage Galantamine Biosynthesis

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| Reductase (e.g., NtAKR1) | Reduction of the keto group | N-demethylnarwedine | N-demethylgalanthamine |

| N-methyltransferase (e.g., NtNMT1) | N-methylation of the secondary amine | N-demethylgalanthamine | Galantamine |

Structural Elucidation and Stereochemical Characterization

Detailed Molecular Architecture: Tetracyclic Frameworkrsc.org

The fused tetracyclic system of galantamine is constructed from four distinct ring types, each contributing unique chemical characteristics to the molecule. rsc.orgresearchgate.net

Aromatic A Ring: This is a benzene (B151609) ring, providing a planar, electron-rich region. rsc.org

Heterocyclic B Ring: A furan (B31954) ring that is integral to the core structure, formed via an intramolecular oxa-Michael addition in many synthetic routes. rsc.org

Cyclohexenol (B1201834) C Ring: This six-membered ring contains a hydroxyl group, contributing a key functional group and a chiral center. rsc.org

| Ring Identifier | Ring Type | Key Features |

| Ring A | Aromatic | Planar benzene derivative. |

| Ring B | Heterocyclic (Furan) | Oxygen-containing five-membered ring. |

| Ring C | Cyclohexenol | Six-membered ring with an alcohol functional group. |

| Ring D | Azepine | Seven-membered ring containing a nitrogen atom. |

Analysis of Chiral Centers and Quaternary Carbon Stereochemistryrsc.orgnih.govresearchgate.net

The three-dimensional arrangement of galantamine is defined by the presence of three stereocenters, which give rise to 2³ or eight possible absolute configurations. nih.gov These chiral centers are located at positions 4a, 6, and 8a within the tetracyclic system. nih.govacs.org

A particularly notable feature is the spiro benzylic quaternary stereocenter, which is a carbon atom bonded to four other non-hydrogen substituents. rsc.orgresearchgate.netresearchgate.net The construction of this sterically hindered quaternary center is a significant challenge in the total synthesis of galantamine. rsc.org The presence of these chiral centers means that galantamine can exist as different stereoisomers, including enantiomers and diastereomers. nih.gov

| Stereochemical Feature | Location | Description |

| Chiral Center 1 | C-4a | A carbon atom with four different groups attached, contributing to the molecule's overall chirality. nih.gov |

| Chiral Center 2 | C-6 | Located on the cyclohexenol ring, this center includes the hydroxyl group. nih.gov |

| Chiral Center 3 (Quaternary) | C-8a | A spiro benzylic quaternary carbon, a key and complex stereochemical feature. rsc.orgnih.gov |

Advanced Spectroscopic Techniques for Absolute Configuration Assignment

Determining the precise absolute configuration of a complex molecule like galantamine requires sophisticated analytical methods. While techniques like X-ray crystallography are definitive, they require suitable crystals, which are not always obtainable. researchgate.net For solution-state analysis, a combination of spectroscopic techniques is often employed. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For galantamine, analysis of both ¹H and ¹³C NMR spectra allows for the confident assignment of the relative configuration. acs.org By comparing experimental NMR data with calculated spectra for all possible diastereomers, the best fit can be identified. nih.govacs.org

Studies have shown that the 4aS,6R,8aS relative configuration provides the best fit to the experimental NMR data. acs.org However, NMR is not sensitive to the absolute configuration, as enantiomers produce identical NMR spectra. nih.govacs.org Therefore, while NMR can establish that galantamine has either the 4aS,6R,8aS or the 4aR,6S,8aR absolute configuration, it cannot distinguish between these two mirror images on its own. acs.org

| NMR Nucleus | Finding | Implication |

| ¹H and ¹³C | The calculated spectra for the 4aS,6R,8aS configuration show the lowest error and highest correlation with experimental data. acs.org | Establishes the relative configuration with high confidence. |

| Combined ¹H & ¹³C | DP4 analysis (a statistical method) gives a 100% probability for the 4aS,6R,8aS relative configuration pair. acs.org | Confirms the relative arrangement of the three chiral centers. |

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orggaussian.com Because enantiomers have VCD spectra that are equal in intensity but opposite in sign, the technique is highly valuable for determining the absolute configuration of chiral molecules in solution. nih.gov

In the case of galantamine, VCD provides crucial information but has limitations when used in isolation. While it can offer a first indication of the relative configuration, the distinction between the calculated spectra can be too small to be conclusive on its own. nih.gov However, when the relative configuration is first established by NMR, VCD can then be effectively used to determine the absolute configuration. nih.govacs.org The combination of NMR and VCD provides a fast and high-resolution method for the complete stereochemical assignment of galantamine. acs.org

Raman optical activity (ROA) is another form of vibrational optical activity that measures a small difference in the intensity of Raman scattering using circularly polarized light. nih.gov ROA is exceptionally sensitive to the three-dimensional chiral elements of a molecule's structure. acs.orgnih.gov

For galantamine, ROA has proven to be a uniquely powerful stand-alone technique. nih.govacs.org Unlike VCD, which required complementary NMR data for a full analysis in this case, ROA was sensitive enough to unambiguously assign the full absolute configuration of galantamine without relying on other techniques. nih.govacs.org This strongly endorses ROA as a definitive chiroptical method for the complete structure elucidation of complex chiral molecules in solution. acs.org

| Spectroscopic Technique | Application to Galantamine | Outcome |

| NMR | Determines connectivity and relative spatial arrangement of atoms. acs.org | Assigns the relative configuration (4aS,6R,8aS) but cannot distinguish enantiomers. acs.org |

| VCD | Measures differential absorption of polarized IR light. wikipedia.org | In combination with NMR, allows for assignment of the absolute configuration. acs.org |

| ROA | Measures differential Raman scattering of polarized light. nih.gov | Sensitive enough to unambiguously assign the absolute configuration as a stand-alone technique. nih.govacs.org |

X-ray Diffraction Analysis of Crystalline Forms

The crystalline nature of galantamine hydrobromide has been investigated using X-ray diffraction (XRD) techniques, revealing the existence of specific polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in the characterization of pharmaceutical compounds as different polymorphs can exhibit varying physical and chemical properties.

Research has identified a specific crystalline form of galantamine hydrobromide, designated as Form I. This polymorph was characterized through powder X-ray diffraction (PXRD), a technique that provides a unique fingerprint for a crystalline solid. The analysis of Form I of galantamine hydrobromide revealed a distinct pattern of diffraction peaks at various 2θ angles. google.com

The preparation of this crystalline form has been described in processes starting from racemic galantamine hydrobromide, suggesting that Form I is a crystalline form of the racemic mixture. google.com A racemic mixture contains equal amounts of left- and right-handed enantiomers of a chiral molecule. In the solid state, racemic compounds can crystallize as a racemic conglomerate (a mechanical mixture of crystals of the two enantiomers) or as a true racemate (where both enantiomers are present in the same unit cell).

Detailed research findings from the powder X-ray diffraction analysis of Form I galantamine hydrobromide are summarized in the data table below. The table lists the characteristic diffraction peaks (2θ values) that are used to identify this specific crystalline form.

Interactive Data Table: Powder X-ray Diffraction Peaks of Galantamine Hydrobromide Form I google.com

| Peak Position (2θ ± 0.2°) |

| 12.66 |

| 13.16 |

| 13.46 |

| 17.40 |

| 20.56 |

| 23.12 |

| 24.06 |

| 24.76 |

| 26.58 |

| 27.28 |

| 27.82 |

| 28.20 |

| 29.10 |

| 29.40 |

| 30.50 |

| 31.62 |

This set of diffraction peaks provides a reliable method for the identification and quality control of Form I of galantamine hydrobromide. While the synthesis of racemic galantamine has been extensively documented, and its resolution into individual enantiomers is a key step for its therapeutic use, the specific single-crystal X-ray structure of the racemic hydrobromide salt, which would provide detailed information on the unit cell parameters and space group, is not as widely reported in publicly available literature. The characterization of Form I from powder diffraction data, however, serves as a crucial reference for the solid-state properties of the racemic compound.

Molecular Mechanisms of Action and Biochemical Interactions

Reversible and Competitive Acetylcholinesterase (AChE) Inhibition

Galantamine's primary mode of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. patsnap.comyoutube.com By binding to AChE, galantamine prevents the breakdown of acetylcholine, thereby increasing its concentration and availability to act on postsynaptic and presynaptic receptors. drugbank.comnih.gov This inhibition is characterized as both reversible and competitive. nih.govyoutube.com The reversible nature means that galantamine binds to the enzyme through non-covalent forces, such as hydrogen bonding, allowing it to dissociate from the enzyme over time. youtube.com Its competitive action signifies that it vies with acetylcholine for binding to the active site of the AChE enzyme. youtube.comyoutube.com

Research indicates that galantamine demonstrates a notable selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. d-nb.info While both enzymes can hydrolyze acetylcholine, their distribution and physiological roles differ. Studies comparing various AChE inhibitors have ranked galantamine among the more selective for AChE. d-nb.infoindexcopernicus.com This selectivity is reflected in the differing concentrations required to inhibit each enzyme, with a lower concentration of galantamine needed to inhibit AChE compared to BuChE. d-nb.info

The inhibitory potency of galantamine is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kinetic studies have established specific IC50 values for galantamine against both AChE and BuChE. These values can vary between studies based on experimental conditions, but consistently demonstrate a higher potency for AChE.

For example, one study reported an IC50 value for galantamine against AChE of 1.21 µM, while the IC50 value for BuChE was 6.86 µM, indicating approximately 5.7-fold greater selectivity for AChE. d-nb.info Another investigation found IC50 values of 0.31 µg/mL for AChE and 9.9 µg/mL for BuChE. nih.gov A separate analysis in normal human brain cortex determined an IC50 value of 5130 nM (5.13 µM) for AChE. d-nb.info This preferential inhibition of AChE is a key feature of its biochemical profile.

Interactive Table: Galantamine Inhibition Data Use the filter to view data for a specific enzyme.

| Enzyme Target | IC50 Value | Source |

| Acetylcholinesterase (AChE) | 1.21 µM | d-nb.info |

| Butyrylcholinesterase (BuChE) | 6.86 µM | d-nb.info |

| Acetylcholinesterase (AChE) | 5.13 µM | d-nb.info |

| Acetylcholinesterase (AChE) | 0.31 µg/mL | nih.gov |

| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | nih.gov |

Allosteric Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its enzymatic inhibition, galantamine possesses a second, distinct mechanism of action: the allosteric modulation of neuronal nicotinic acetylcholine receptors (nAChRs). drugbank.comnih.gov Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site used by the endogenous neurotransmitter, in this case, acetylcholine. pnas.orgnih.gov This interaction induces a conformational change in the receptor protein, which in turn modifies the receptor's response to the primary neurotransmitter. drugbank.comwikipedia.org

Galantamine acts as a positive allosteric potentiating ligand (APL) at nAChRs. nih.govmedchemexpress.com It binds to an allosteric site on the nAChR, which is structurally separate from the acetylcholine-binding site. drugbank.comnih.gov This binding event is believed to trigger a conformational change in the receptor's structure. drugbank.comwikipedia.org While this mechanism is widely cited, some research has suggested that at certain concentrations and with specific nAChR subtypes (such as α7 and α4β2), galantamine may act as an open-channel pore blocker rather than a positive allosteric modulator. nih.gov However, the predominant view supports its role as an APL, which enhances the receptor's function without directly activating it. drugbank.comnih.gov

The conformational change induced by galantamine's binding to the allosteric site increases the sensitivity of the nAChR to acetylcholine. drugbank.compatsnap.com This means that when acetylcholine binds to its own site on the receptor, the receptor is more likely to open its ion channel and produce a neuronal response. drugbank.com By sensitizing these receptors, galantamine amplifies the effect of the acetylcholine that is already present in the synapse (the concentration of which is increased by galantamine's AChE inhibition), leading to a synergistic enhancement of cholinergic neurotransmission. patsnap.comdrugbank.com

Neuronal nAChRs are frequently located on presynaptic terminals, where they function to control the release of various neurotransmitters. drugbank.comnih.gov By allosterically modulating these presynaptic nAChRs, galantamine can influence the release of several key neurotransmitters. nih.gov Research has shown that this modulation facilitates the release of not only acetylcholine but also other neurotransmitters including dopamine (B1211576), glutamate, and serotonin. drugbank.compatsnap.comnih.govnih.gov For instance, studies have demonstrated that galantamine can increase the extracellular release of dopamine in brain regions like the hippocampus and prefrontal cortex through its action on nAChRs. nih.govnih.gov This broader influence on multiple neurotransmitter systems is a direct consequence of its allosteric modulation of nAChRs. youtube.comnih.gov

Structure Activity Relationships Sar and Molecular Design

Identification of Pharmacophoric Units

Galantamine is a tertiary alkaloid characterized by a complex tetracyclic framework containing three stereocenters. researchgate.net Its inhibitory activity against acetylcholinesterase stems from a unique combination of structural features that constitute its pharmacophore. The molecule fits effectively into the catalytic site of AChE. springernature.com

Key pharmacophoric elements of the galantamine structure include:

The Tetracyclic Ring System: This rigid framework correctly orients the other functional groups for optimal interaction within the AChE binding gorge. researchgate.net

The Tertiary Amine: The nitrogen atom, which is protonated at physiological pH, is crucial for interacting with the anionic subsite of the AChE catalytic site.

The Allylic Hydroxyl Group: This group forms a key hydrogen bond with the catalytic triad (B1167595) of the enzyme, contributing significantly to the binding affinity.

The Dihydrofuran-Benzene Moiety (Ether Linkage): This part of the molecule engages in hydrophobic and π-π stacking interactions with aromatic residues in the active site gorge.

Pharmacophore models derived from galantamine and other AChE inhibitors like donepezil (B133215) and rivastigmine (B141) often feature a combination of hydrogen bond acceptors/donors, aromatic rings, and a positively ionizable group, all of which are present in the galantamine structure. researchgate.net

Impact of Structural Modifications on AChE Inhibitory Potency

Modifications to the galantamine scaffold have provided significant insight into its SAR. Even minor changes can drastically alter its AChE inhibitory potency.

N-Substitutions: The methyl group on the tertiary amine is not essential for activity but modifying it has profound effects. N-demethylation to produce norgalanthamine leads to a decrease in AChE inhibitory activity. ddg-pharmfac.net Conversely, replacing the methyl group with other substituents can enhance potency. For example, N-allylnorgalanthamine and N-(2′-methyl)allylnorgalanthamine are considerably more potent inhibitors than galantamine itself. ddg-pharmfac.net In contrast, introducing N-formyl or N-acetyl groups results in compounds that are significantly less potent than the parent molecule. ddg-pharmfac.net

C3-Position: The stereochemistry at the C3 position, which bears the hydroxyl group, is critical. The epimer, 3-epi-galanthamine, is 130 times less potent as an AChE inhibitor, highlighting the importance of the specific orientation of the hydroxyl group for effective enzyme binding. ddg-pharmfac.net

D-Ring Modifications: Opening the D-ring of the galantamine structure has been explored, leading to analogues with varying degrees of AChE and butyrylcholinesterase (BChE) inhibition. nih.gov

Other Substitutions: The introduction of groups like methoxy (B1213986) or halogens can reduce potency, although they may influence selectivity between AChE and BChE. acs.org

The following table summarizes the impact of various structural modifications on the AChE inhibitory activity of galantamine derivatives, as measured by their half-maximal inhibitory concentration (IC₅₀).

Strategies for Enhancing Biological Activity and Selectivity

Several rational design strategies have been employed to improve upon the natural activity profile of galantamine. A primary goal is to increase potency and, in many cases, to modulate selectivity between AChE and the related enzyme, butyrylcholinesterase (BuChE). unibo.it

One major strategy is the development of dual-site binding inhibitors . Galantamine binds well to the catalytic anionic site (CAS) deep within the AChE gorge, but it is too short to simultaneously interact with the peripheral anionic site (PAS) located near the entrance of the gorge. springernature.comnih.gov The PAS is implicated in the binding and aggregation of amyloid-beta peptide. Designing derivatives that can span both the CAS and PAS is a key approach to enhancing inhibitory potency. springernature.com

Another successful strategy involves creating hybrid molecules . By covalently linking the galantamine scaffold to other pharmacologically active fragments, researchers have developed multi-target-directed ligands.

Galantamine-Curcumin Hybrids: Curcumin (B1669340) is known to inhibit amyloid-beta aggregation. Hybrid molecules combining the galantamine core with fragments of curcumin have been synthesized. nih.gov These hybrids were designed as dual-site binding AChE inhibitors and were found to be significantly more potent than galantamine alone, with one compound being 186 times more active. nih.gov

Galantamine-Peptide Hybrids: To address potential toxicity, hybrid molecules of norgalantamine linked to peptides have been created. nih.gov These compounds demonstrated potent AChE inhibition and added antioxidant activity, showcasing a multi-functional approach. nih.gov

Galantamine-Memantine Hybrids: Combining the pharmacophores of galantamine and memantine (B1676192) (an NMDA receptor antagonist) aims to create a single molecule that can modulate both the cholinergic and glutamatergic systems. nih.gov

These strategies aim not just to increase raw potency but to introduce additional beneficial activities or improve the selectivity profile, for instance, by achieving dual inhibition of both AChE and BuChE, which may be advantageous at different stages of neurodegenerative diseases. acs.org

Design Principles for Novel Galantamine Analogs and Bivalent Ligands

The design of novel galantamine analogs is heavily guided by computational methods, such as molecular docking, and a deep understanding of the AChE active site. springernature.com A prominent design principle is the creation of bivalent ligands , which are a specific type of dual-site inhibitor.

Bivalent ligands typically consist of two pharmacophoric units connected by a linker of appropriate length and flexibility. In the context of galantamine, this often involves:

Homodimers: Linking two galantamine molecules together.

Heterodimers: Linking a galantamine unit to a different molecular entity designed to bind the PAS, such as a phthalimide (B116566) group.

The design of these ligands requires careful consideration of the linker. The length and chemical nature of the alkylene chain or other spacer are critical for allowing the two pharmacophoric heads to simultaneously occupy the CAS and PAS. Studies have shown that specific linker lengths can lead to compounds that are significantly more potent than galantamine.

X-ray crystallography studies of bivalent galantamine derivatives complexed with AChE have provided invaluable insights. These studies have revealed that the binding of such large ligands can induce conformational changes in the enzyme's active-site gorge. Specifically, a flexible loop can be displaced, suggesting that the gorge is more dynamic than previously thought. This flexibility may permit the entry of bulky inhibitors like galantamine itself. This finding has significant implications for future structure-based drug design, suggesting that enzyme flexibility should be a key consideration.

The following table lists the chemical compounds mentioned in this article.

Development and Characterization of Galantamine Derivatives

Synthesis of Modified Galantamine Structures

The synthesis of galantamine derivatives is a complex process that often starts with the natural galantamine structure or its precursors. rsc.orgwikipedia.org One of the key approaches involves the phenolic oxidative coupling reaction, which mimics the natural biosynthetic pathway of galantamine. rsc.orgacs.org This method has been refined over the years to improve yields and create a variety of analogs. rsc.org

Researchers have explored several modification strategies:

Modifications at the Nitrogen Atom: The tertiary amine in the galantamine structure is a common site for modification. N-demethylation of galantamine yields norgalanthamine, which can then be substituted with various alkyl or acyl groups. ddg-pharmfac.net For instance, N-acetylnorgalanthamine and N-(2′-methyl)allyl-norgalanthamine have been synthesized from norgalanthamine. ddg-pharmfac.net Other modifications include the introduction of benzyl-amino groups to create derivatives that can interact with different sites on the target enzyme. researchgate.net

Ring-Opening of the D-Ring: To explore the importance of the tetracyclic structure, scientists have prepared open D-ring galantamine analogs. nih.gov These modifications are achieved through ring-opening reactions of the quaternarized urethane (B1682113) or oxazolidine (B1195125) functions. nih.gov

Hybrid Molecules: A more recent strategy involves creating hybrid molecules by linking galantamine to other pharmacologically active moieties, such as peptides. nih.govnih.govnih.gov For example, derivatives have been synthesized that incorporate a peptide fragment and nicotinic or isonicotinic acid, connected to position 11 of the galantamine core via a linker. nih.gov

Total Synthesis and Chemoenzymatic Approaches: The total synthesis of galantamine and its analogs has been a significant area of research, with numerous strategies developed to construct the complex tetracyclic framework. rsc.orgrsc.orgwikipedia.org Chemoenzymatic approaches, utilizing enzymes like laccase, have also been employed for specific steps, such as the oxidative coupling, offering high selectivity. rsc.orgresearchgate.net

These synthetic efforts have produced a diverse library of galantamine derivatives, each with unique structural features that can be evaluated for their biochemical activity. nih.govnih.gov

Evaluation of Derived Compounds for Biochemical Activity

The primary biochemical activity of galantamine and its derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netdntb.gov.ua The evaluation of new derivatives typically involves in vitro assays to determine their AChE inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). ddg-pharmfac.netnih.gov

Acetylcholinesterase (AChE) Inhibition: Many newly synthesized derivatives have shown significant AChE inhibitory activity. For example, some N-substituted derivatives with a hexyl-benzyl piperidine (B6355638) substituent on the nitrogen atom have demonstrated potent AChE inhibition with IC50 values in the nanomolar range. researchgate.net Interestingly, modifications can also lead to decreased activity; for instance, N-acetylnorgalanthamine and N-formylnorgalanthamine were found to be 4- and 43-times less potent than galantamine, respectively. ddg-pharmfac.net In contrast, N-(2′-methyl)allyl-norgalanthamine was reported to be 33 times more potent than the parent compound. ddg-pharmfac.net

AChE Inhibitory Activity of Selected Galantamine Derivatives

| Compound | Modification | Relative AChE Inhibitory Potency (vs. Galantamine) | Reference |

|---|---|---|---|

| N-acetylnorgalanthamine | N-acetylation of norgalanthamine | 4-fold less potent | ddg-pharmfac.net |

| N-formylnorgalanthamine | N-formylation of norgalanthamine | 43-fold less potent | ddg-pharmfac.net |

| N-(2′-methyl)allyl-norgalanthamine | N-allylation of norgalanthamine | 33-fold more potent | ddg-pharmfac.net |

| N-hexyl-benzyl piperidine derivative | Substitution at the nitrogen atom | IC50 = 5.62 nM | researchgate.net |

Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Besides AChE inhibition, galantamine also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. nih.govmdpi.comresearchgate.net This means it can enhance the receptor's response to acetylcholine. mdpi.com The evaluation of derivatives often includes assessing their effects on nAChRs. Some studies have shown that it is possible to create analogs that possess either PAM or negative allosteric modulator (NAM) activity, independent of their AChE inhibitory effects. mdpi.comresearchgate.net For instance, galantamine has been observed to enhance acetylcholine responses at α7 receptors at lower concentrations and reduce them at higher concentrations, exhibiting a bell-shaped dose-response curve. mdpi.comresearchgate.net The interaction with nAChRs is a crucial aspect of the biochemical profile of these compounds, as these receptors are also implicated in cognitive processes. nih.govresearchgate.net

Rational Design of Derivatives Based on SAR Insights

The development of new galantamine derivatives is increasingly guided by rational design, which relies on understanding the structure-activity relationships (SAR). nih.govnih.govproquest.com SAR studies investigate how specific structural features of a molecule contribute to its biological activity. acs.org

Key SAR Insights for Galantamine Derivatives:

The Nitrogen Atom: The nature of the substituent on the nitrogen atom significantly influences potency. researchgate.netddg-pharmfac.net Docking studies have suggested that larger substituents, such as a hexyl-benzyl piperidine group, can form additional interactions with the peripheral anionic site (PAS) of AChE, leading to enhanced inhibitory activity. researchgate.netresearchgate.net This has led to the design of "dual-site" inhibitors that can bind to both the catalytic active site (CAS) and the PAS of the enzyme. researchgate.netspringernature.com

The Hydroxyl and Methoxyl Groups: Systematic derivatization has indicated that the hydroxyl and methoxyl functions on the galantamine scaffold are essential for its biological activity. researchgate.net

Dimerization: The synthesis of dimeric galantamine derivatives, where two galantamine molecules are linked together, has been explored. nih.gov Certain heterodimeric compounds, where a galantamine molecule is linked to a galanthaminium salt, have been found to be more potent AChE inhibitors than galantamine itself. nih.gov

By combining these SAR insights with computational modeling and docking studies, researchers can predict how a potential new derivative will interact with its biological targets before it is synthesized. researchgate.netnih.gov This rational approach allows for a more targeted and efficient discovery of novel galantamine derivatives with improved biochemical profiles.

Analytical Methodologies for Galantamine Hydrobromide Racemic

Spectroscopic Quantification Techniques

Spectroscopic methods offer rapid and straightforward approaches for the quantification of galantamine hydrobromide. These techniques are based on the interaction of the molecule with electromagnetic radiation.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of galantamine hydrobromide. The method relies on measuring the absorbance of the compound in a solution at a specific wavelength. Galantamine hydrobromide exhibits maximum absorbance (λmax) at approximately 288 nm or 289 nm, which is utilized for its quantification. wipo.intubbcluj.ro Studies have demonstrated the linearity of this method within specific concentration ranges, confirming its suitability for routine analysis in quality control laboratories. ubbcluj.rodergipark.org.tr

First-order derivative spectrophotometry can also be employed to enhance resolution and reduce interference from excipients. In this technique, the first derivative of the absorption spectrum is calculated, and the amplitude at a specific wavelength is measured. For galantamine hydrobromide, a first-order derivative method has been validated, showing a zero-crossing point at 286.4 nm and a measurable amplitude at 284.8 nm. ubbcluj.rodergipark.org.tr The specificity of UV methods is confirmed by the absence of interfering absorption bands from common tablet excipients at the analytical wavelength. wipo.int

| Method | Parameter | Value | Reference |

|---|---|---|---|

| Zero-Order UV Spectrophotometry | Wavelength (λmax) | 288 nm / 289 nm | wipo.intubbcluj.ro |

| Linearity Range | 5-30 µg/mL / 20-100 µg/mL | wipo.intubbcluj.ro | |

| Limit of Quantification (LOQ) | 1.54 µg/mL / 2.10 µg/mL | wipo.intdergipark.org.tr | |

| First-Order Derivative | Measurement Wavelength | 284.8 nm | ubbcluj.ro |

| Linearity Range | 20-100 µg/mL | dergipark.org.tr |

Fluorimetry

Fluorimetry, or spectrofluorimetry, provides a highly sensitive alternative for the quantification of galantamine hydrobromide. This method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted fluorescence at a longer wavelength. For galantamine hydrobromide dissolved in distilled water, the standard excitation wavelength is 282 nm, with a corresponding emission wavelength of 607 nm. researchgate.netresearchgate.netnih.govnih.gov

This technique has been validated and shown to be simple, accurate, and precise. researchgate.net The relationship between fluorescence intensity and concentration is linear over a defined range, typically from 2 to 14 µg/mL. researchgate.netresearchgate.netnih.gov The high sensitivity of fluorimetry is reflected in its low limits of detection (LOD) and quantification (LOQ), making it suitable for determining very small amounts of the compound. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 282 nm | researchgate.netresearchgate.netnih.gov |

| Emission Wavelength (λem) | 607 nm | researchgate.netresearchgate.netnih.gov |

| Linearity Range | 2–14 µg/mL | researchgate.netresearchgate.netnih.gov |

| Correlation Coefficient (r²) | 0.9999 | researchgate.netresearchgate.netnih.gov |

| Mean Accuracy | 98.12% to 99.67% | researchgate.netresearchgate.netnih.gov |

| Intraday Precision (% CV) | 0.18–0.35% | researchgate.netresearchgate.netnih.gov |

| Interday Precision (% CV) | 0.13–0.46% | researchgate.netresearchgate.netnih.gov |

| Limit of Detection (LOD) | 0.29 µg/mL | researchgate.netresearchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.89 µg/mL | researchgate.netresearchgate.netnih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for separating galantamine from its impurities and related substances before quantification. High-performance liquid chromatography (HPLC) is the most prominent method in this category.

High-Performance Liquid Chromatography (HPLC) with UV, Photodiode-Array, and Mass Spectrometry Detection

HPLC is the cornerstone for the analysis of galantamine hydrobromide, offering high resolution and sensitivity. The separation is typically achieved on a reversed-phase (RP) column, most commonly a C18 or ODS column. ijsra.netnih.govgoogle.com Various mobile phase compositions, generally consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (like acetonitrile (B52724) or methanol), are used in either isocratic or gradient elution modes. ijsra.netnih.govresearchgate.net

UV and Photodiode-Array (PDA) Detection: UV detection is the most common method coupled with HPLC for galantamine analysis. Detection wavelengths are set based on the compound's UV absorbance, with common wavelengths being 230 nm, 288 nm, and 289 nm. wipo.intnih.govgoogle.comresearchgate.net A photodiode-array (PDA) detector can scan a range of wavelengths simultaneously, which is useful for assessing peak purity and identifying impurities.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for analyzing low concentrations of galantamine, especially in biological matrices. nih.govfredhutch.orgmabion.eu This method uses techniques like electrospray ionization (ESI) to generate ions from the analyte, which are then separated by the mass analyzer. fredhutch.orgmabion.eu For quantitative analysis, selected reaction monitoring (SRM) is often used, where specific precursor-to-product ion transitions are monitored for both galantamine (e.g., m/z 288.10 → 213.10) and an internal standard. mabion.eu LC-MS/MS methods can achieve very low limits of quantification, often in the sub-ng/mL range. fredhutch.orgmabion.eu

| Detector | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|